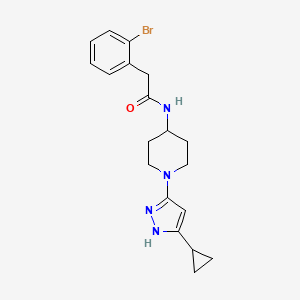
1-(2,6-Dimethylphenyl)-4-(1-propylbenzimidazol-2-yl)pyrrolidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Typically, the description of a chemical compound includes its IUPAC name, common names, and structural formula.
Synthesis Analysis
This involves detailing the methods and conditions under which the compound can be synthesized, including the starting materials, reagents, catalysts, and reaction conditions.Molecular Structure Analysis
This involves the study of the spatial arrangement of atoms in the molecule and the chemical bonds that hold the atoms together.Chemical Reactions Analysis
This involves detailing the chemical reactions the compound can undergo, including the reactants, products, and conditions of the reactions.Physical And Chemical Properties Analysis
This includes the compound’s molecular weight, boiling and melting points, solubility, and other physical and chemical properties.Scientific Research Applications
Chemistry and Properties of Complex Compounds
Research has extensively reviewed the chemistry and properties of compounds containing structures similar to 1-(2,6-Dimethylphenyl)-4-(1-propylbenzimidazol-2-yl)pyrrolidin-2-one, focusing on their preparation procedures, properties, and applications. These compounds exhibit a range of important properties, including spectroscopic characteristics, structures, magnetic properties, and biological and electrochemical activity. Such studies highlight the potential of these compounds in developing new materials with specific functions, underscoring the importance of further investigation into unknown analogues and their applications (Boča, Jameson, & Linert, 2011).
Environmental Fate and Behavior
The environmental fate and behavior of parabens, which share functional groups with the compound , have been extensively reviewed. Despite efficient removal from wastewater, these compounds persist at low levels in effluents and are ubiquitous in surface water and sediments. This persistence highlights the continuous introduction of such compounds into the environment and their potential impact, necessitating further research into their fate and behavior in aquatic environments (Haman, Dauchy, Rosin, & Munoz, 2015).
Optoelectronic Materials
The inclusion of benzimidazole and pyrrolidinone structures into π-extended conjugated systems is significant for creating novel optoelectronic materials. Research in this area has led to the development of materials for organic light-emitting diodes (OLEDs), including white OLEDs and red phosphorescent OLEDs, highlighting the versatility of these compounds in fabricating high-efficiency electroluminescent properties. This underscores the potential of similar compounds in advancing optoelectronic applications (Lipunova, Nosova, Charushin, & Chupakhin, 2018).
Safety And Hazards
This section would detail the compound’s toxicity, environmental impact, and precautions that should be taken when handling it.
Future Directions
This section would discuss potential future research directions, such as new synthetic methods, applications, or biological effects.
properties
IUPAC Name |
1-(2,6-dimethylphenyl)-4-(1-propylbenzimidazol-2-yl)pyrrolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O/c1-4-12-24-19-11-6-5-10-18(19)23-22(24)17-13-20(26)25(14-17)21-15(2)8-7-9-16(21)3/h5-11,17H,4,12-14H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJWDJSGONSFKAA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C2=CC=CC=C2N=C1C3CC(=O)N(C3)C4=C(C=CC=C4C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,6-Dimethylphenyl)-4-(1-propylbenzimidazol-2-yl)pyrrolidin-2-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-(naphthalen-2-yloxy)-N-(5-oxido-2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide](/img/structure/B2959586.png)
![1-Benzyl-3-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)urea](/img/structure/B2959587.png)

![(2-chloro-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)(5-methylisoxazol-4-yl)methanone](/img/structure/B2959592.png)


![3-(3-Chlorophenyl)-5-{1-[(2-chlorophenyl)sulfonyl]-2-pyrrolidinyl}-1,2,4-oxadiazole](/img/structure/B2959598.png)
![2-Chloro-N-[1-phenyl-2-(1,2,4-triazol-1-yl)ethyl]acetamide](/img/structure/B2959599.png)

![2-[4-chloro-3-(trifluoromethyl)phenyl]sulfanyl-N-(1-cyanocyclohexyl)propanamide](/img/structure/B2959603.png)
![ethyl 2-[(7-hydroxy-3-{[(4-methoxyphenyl)amino]carbonyl}-2H-chromen-2-ylidene)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B2959605.png)